2,5-Dimethoxybenzene-1,4-diamine dihydrochloride
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Overview
Description
2,5-Dimethoxybenzene-1,4-diamine dihydrochloride is an organic compound that serves as an intermediate in various chemical syntheses. It is known for its applications in the development of high-strength fibers and other advanced materials. This compound is characterized by its two methoxy groups and two amine groups attached to a benzene ring, making it a versatile building block in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxybenzene-1,4-diamine dihydrochloride typically involves the reduction of 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene. This reaction is carried out in a high-pressure reactor equipped with a gas dispersion stirrer and cooling coils. The reaction mixture includes 117.3 grams (0.5 moles) of 1,4-dihydroxy-2-chloro-2,5-dinitrobenzene, 400 milliliters of glacial acetic acid, 41 grams (approximately 0.5 moles) of sodium acetate, about 7.0 grams of 10% palladium on carbon (Pd/C), and 100 milliliters of water. Hydrogen gas is introduced into the sealed reactor to achieve a pressure of 400 psi, and the reaction temperature is maintained between 40°C and 50°C .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of high-pressure reactors and catalysts like palladium on carbon ensures efficient and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxybenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced further to form different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas and palladium on carbon for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, quinones, and other amine-containing compounds. These products have applications in the synthesis of advanced materials and pharmaceuticals .
Scientific Research Applications
2,5-Dimethoxybenzene-1,4-diamine dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: In the study of enzyme interactions and as a building block for biologically active compounds.
Medicine: For the development of pharmaceuticals and therapeutic agents.
Industry: In the production of high-strength fibers and advanced materials with excellent thermal stability
Mechanism of Action
The mechanism of action of 2,5-Dimethoxybenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The methoxy groups can also participate in electron-donating interactions, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diamino-1,4-benzenedithiol dihydrochloride
- 1,2-Diamino-4,5-dimethoxybenzene dihydrochloride
- 2,5-Diamino-1,4-dihydroxybenzene dihydrochloride
Uniqueness
2,5-Dimethoxybenzene-1,4-diamine dihydrochloride is unique due to its specific arrangement of methoxy and amine groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of high-strength fibers and other advanced materials, setting it apart from similar compounds .
Properties
IUPAC Name |
2,5-dimethoxybenzene-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-11-7-3-6(10)8(12-2)4-5(7)9;;/h3-4H,9-10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXCPRMLAOQWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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